An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dimethyl Pyridine-2,5-dicarboxylate Hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dimethyl Pyridine-2,5-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Pyridine-based Scaffolds
Pyridine derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their biological activity and material properties are intrinsically linked to their three-dimensional structure and electronic landscape. The subject of this guide, 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride, is a substituted pyridine dicarboxylate, a class of compounds with applications in medicinal chemistry and materials science. Accurate structural confirmation via NMR is a critical step in the research and development pipeline for such molecules.
This guide will delve into the theoretical underpinnings of the ¹H and ¹³C NMR spectra of the target molecule, provide a detailed experimental protocol for data acquisition, and offer insights into spectral interpretation.
Molecular Structure and Predicted NMR Spectra
The structure of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride presents a pyridine ring substituted with two methyl ester groups and two methyl groups. The hydrochloride salt form implies protonation of the pyridine nitrogen.
Caption: Molecular structure of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride.
The Effect of N-Protonation on Pyridine NMR Spectra
The protonation of the nitrogen atom in the pyridine ring has a significant and predictable effect on the ¹H and ¹³C NMR spectra. This protonation leads to a deshielding of the ring protons and carbons due to the increased positive charge on the nitrogen, which withdraws electron density from the aromatic system.[2][3]
The hydrogen atoms on the carbons adjacent to the nitrogen (α-protons) and the carbon two bonds away (γ-proton) experience the most substantial downfield shift.[4] Similarly, the corresponding carbon atoms (α and γ carbons) will also show a notable downfield shift in the ¹³C NMR spectrum.
Predicted ¹H NMR Spectrum
Based on the principles of N-protonation, the predicted ¹H NMR spectrum of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride in a solvent like DMSO-d₆ would exhibit the following features:
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Pyridine Ring Protons: Two singlets are expected in the aromatic region, corresponding to the protons at the C3 and C4 positions. Due to the deshielding effect of the protonated nitrogen, these signals are anticipated to be shifted downfield compared to the neutral parent compound.
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Methyl Ester Protons: Two distinct singlets for the two methoxy groups (-OCH₃) of the ester functionalities.
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Methyl Protons: Two singlets corresponding to the two methyl groups (-CH₃) attached to the pyridine ring.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show:
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Pyridine Ring Carbons: Signals for the six carbons of the pyridine ring. The carbons directly bonded to the nitrogen (C2 and C6) will be the most deshielded.
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Carbonyl Carbons: Two signals for the carbonyl carbons of the ester groups.
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Methyl Ester Carbons: Two signals for the methoxy carbons.
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Methyl Carbons: Two signals for the methyl carbons attached to the ring.
Summary of Predicted Chemical Shifts
The following table summarizes the predicted chemical shifts for 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride, with a qualitative comparison to its neutral form. Actual experimental values may vary depending on the solvent and concentration.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |
| Pyridine H3, H4 | > 8.5 | Downfield shift due to N-protonation | |
| -COOCH₃ | ~ 3.9 - 4.1 | ~ 53 - 55 | Typical range for methyl esters |
| Ring-CH₃ | ~ 2.5 - 2.8 | ~ 18 - 22 | |
| Pyridine C2, C6 | > 150 | Significant downfield shift | |
| Pyridine C3, C5 | ~ 125 - 140 | ||
| Pyridine C4 | ~ 140 - 150 | ||
| -C OOCH₃ | ~ 164 - 168 |
Experimental Protocol for NMR Data Acquisition
The following is a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[5]
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the hydrochloride salt for ¹H NMR and 50-100 mg for ¹³C NMR.[6]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For hydrochloride salts, polar solvents like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are often suitable. DMSO-d₆ is generally a good first choice as it can help in observing exchangeable protons (like the N-H proton).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for referencing.
Caption: Experimental workflow for NMR data acquisition and processing.
NMR Spectrometer Setup and Data Acquisition
A high-resolution NMR spectrometer (400 MHz or higher) is recommended for obtaining well-resolved spectra.
¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[7]
Spectral Interpretation and Structural Verification
One-Dimensional NMR Analysis
The initial analysis involves the interpretation of the 1D ¹H and ¹³C spectra. Key features to analyze are:
-
Chemical Shift (δ): The position of the signals on the ppm scale provides information about the electronic environment of the nuclei.
-
Integration: The area under the peaks in the ¹H NMR spectrum is proportional to the number of protons giving rise to the signal.
-
Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity of the molecule. For the target molecule, many signals are expected to be singlets due to the substitution pattern.
Two-Dimensional NMR for Unambiguous Assignments
For a definitive assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[1]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which helps in confirming the connectivity of the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the confident assignment of protonated carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments.
Caption: Logical workflow for NMR-based structure elucidation.
Conclusion
References
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RSC Publishing. (2014). Electronic Supplementary Information for Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
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